molecular formula C11H15FN4 B3154476 4-(4-Fluorophenyl)piperazine-1-carboximidamide CAS No. 77723-19-4

4-(4-Fluorophenyl)piperazine-1-carboximidamide

Cat. No. B3154476
CAS RN: 77723-19-4
M. Wt: 222.26 g/mol
InChI Key: DDGRIKKWEDJGEM-UHFFFAOYSA-N
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Description

  • CAS Number : 724455-68-9 .

Molecular Structure Analysis

The molecular structure of 4-(4-Fluorophenyl)piperazine-1-carboximidamide consists of a piperazine ring with a carboximidamide group attached to one of the nitrogen atoms. The fluorine atom is positioned on the phenyl ring. Refer to the InChI code for the detailed structural representation .


Physical And Chemical Properties Analysis

  • Toxicity : Toxicity information is not available .

Scientific Research Applications

Synthesis and Chemical Structure

  • Fe-catalyzed Synthesis : This compound is used in the industrial production of flunarizine, a drug for treating migraines, dizziness, vestibular disorders, and epilepsy. It is synthesized via metal-catalyzed amination or Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Crystal Structure Analysis : Studies involve analysis of its crystal structure and molecular conformations, providing insights into its physical properties (Gumireddy et al., 2021).

Biological and Medicinal Applications

  • Antibacterial and Anthelmintic Activity : Research shows that derivatives of this compound exhibit antibacterial and anthelmintic properties, suggesting its potential in antimicrobial therapies (Sanjeevarayappa et al., 2015).
  • Antitumor Activity : Derivatives of 4-(4-Fluorophenyl)piperazine-1-carboximidamide have been synthesized and evaluated for their potential in inhibiting tumor cell growth (Ding et al., 2016).

Chemical Synthesis and Modification

  • Microwave and Ultrasound-Mediated Techniques : This compound is involved in the synthesis of triazole derivatives with potential antimicrobial and antifungal properties, where green chemistry techniques like microwave and ultrasound irradiation are used (Mermer et al., 2018).
  • Chemoenzymatic Synthesis : It is also used in the chemoenzymatic synthesis of antipsychotic agents, showcasing its role in the development of novel pharmaceuticals (Gil, Bosch, & Guerrero, 1997).

Radioligand Development

  • PET Dopamine D3 Receptor Imaging : Derivatives of this compound have been explored as potential PET radioligands for imaging dopamine D3 receptors, relevant in studies of neuropsychiatric disorders (Gao, Wang, Hutchins, & Zheng, 2008).

properties

IUPAC Name

4-(4-fluorophenyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN4/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRIKKWEDJGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(fluorophenyl)piperazine (100 mg, 0.56 mmol) and diisopropylethylamine (106 μL, 0.61 mmol) in ACN (2 mL) was added 1H-pyrazole-1-carboximidamide hydrochloride (89 mg, 0.61 mmol). The reaction stirred at room temperature overnight. A precipitate formed, which was collected via filtration and washed with ACN to obtain 4-(4-fluorophenyl)piperazine-1-carboximidamide as a white solid (119 mg, 97% yield). 1H NMR. (300 MHz, DMSO-d6): δ 7.77 (br s, 3H), 7.10-6.97 (m, 4H), 3.60 (dd, 4H, J=5.3, 4.7 Hz), 3.14 (dd, 4H, J=5.4, 4.7 Hz); 13C NMR (75.5 MHz, DMSO-d6): δ 157.9 (154.8), 156.3, 147.2, 118.0, 115.5 (115.2), 48.3, 44.7; 19F NMR (282.4 MHz, DMSO-d6): δ−124.70−124.78 (m, 1F); HRMS calcd for C11H15FN4: 223.13535 found 223.1353.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
106 μL
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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